molecular formula C22H22FN3O4S B12155804 [5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B12155804
M. Wt: 443.5 g/mol
InChI Key: CWPGARBQXNYRNE-UHFFFAOYSA-N
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Description

The compound [5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of fluorinated aromatic rings, a pyrrole moiety, and a sulfonyl piperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the fluorinated aromatic intermediate. This can be achieved through electrophilic aromatic substitution reactions using fluorine-containing reagents.

Next, the pyrrole moiety is introduced via a condensation reaction with an appropriate amine precursor. The sulfonyl piperazine group is then attached through a nucleophilic substitution reaction, often using a sulfonyl chloride derivative and piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may use reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, [5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a probe to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety as a therapeutic agent.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in various applications.

Mechanism of Action

The mechanism by which [5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The fluorinated aromatic rings and sulfonyl piperazine group can enhance binding affinity and specificity, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    [5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}methanone: Similar structure but with a chlorine atom instead of a methoxy group.

    [5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in [5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and chemical behaviors, highlighting the importance of subtle structural variations in drug design and material science.

Properties

Molecular Formula

C22H22FN3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

(5-fluoro-2-pyrrol-1-ylphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C22H22FN3O4S/c1-30-18-5-7-19(8-6-18)31(28,29)26-14-12-25(13-15-26)22(27)20-16-17(23)4-9-21(20)24-10-2-3-11-24/h2-11,16H,12-15H2,1H3

InChI Key

CWPGARBQXNYRNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)N4C=CC=C4

Origin of Product

United States

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